3,5-dicyclopropyl-1H-pyrazole

Lipophilicity optimization Medicinal chemistry scaffold selection ADME property tuning

Researchers developing CRAC channel modulators or CB1 antagonists face supply challenges for scaffolds with precise cyclopropyl substitution. 3,5-Dicyclopropyl-1H-pyrazole (CAS 1288339-30-9) solves this with distinct steric/electronic properties unavailable from alkyl/aryl analogs. • Enables CRAC channel modulator synthesis per WO2019087047A1 and US20200237743A1 • Supports CB1 antagonist SAR with Ki ≤5 nM and favorable microsomal stability • Modular scaffold for N-alkylation, 4-bromination, and amide coupling • Available in ≥98% purity with multiple pack sizes for lab-to-pilot scale

Molecular Formula C9H12N2
Molecular Weight 148.209
CAS No. 1288339-30-9
Cat. No. B594560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dicyclopropyl-1H-pyrazole
CAS1288339-30-9
Synonyms3,5-dicyclopropyl-1H-pyrazole
Molecular FormulaC9H12N2
Molecular Weight148.209
Structural Identifiers
SMILESC1CC1C2=CC(=NN2)C3CC3
InChIInChI=1S/C9H12N2/c1-2-6(1)8-5-9(11-10-8)7-3-4-7/h5-7H,1-4H2,(H,10,11)
InChIKeyIMRIYHZNPLWXAW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dicyclopropyl-1H-pyrazole: Physicochemical Profile


3,5-Dicyclopropyl-1H-pyrazole (CAS 1288339-30-9) is a heterocyclic building block consisting of a 1H-pyrazole core symmetrically substituted with cyclopropyl groups at the 3- and 5-positions [1]. It has a molecular formula of C9H12N2, a molecular weight of 148.20 g/mol, a computed XLogP3-AA of 1.4, a topological polar surface area (TPSA) of 28.7 Ų, and one hydrogen bond donor [1]. This compound functions primarily as a versatile scaffold for medicinal chemistry derivatization, with its cyclopropyl substituents imparting distinct steric and electronic properties that differentiate it from alkyl- or aryl-substituted pyrazole analogs .

3,5-Dicyclopropyl-1H-pyrazole: Substitution Warnings


Generic substitution of 3,5-dicyclopropyl-1H-pyrazole with other 3,5-disubstituted pyrazoles fails due to fundamental differences in substituent steric bulk, lipophilicity, and metabolic stability conferred by the cyclopropyl groups . Cyclopropyl substituents are known to improve metabolic stability, enhance drug efficacy, limit polypeptide conformation, and reduce plasma clearance in derived bioactive molecules—pharmacokinetic advantages that are absent in methyl or phenyl analogs . Furthermore, the specific spatial arrangement of the two cyclopropyl groups in 3,5-dicyclopropyl-1H-pyrazole enables precise engagement with hydrophobic binding pockets in target proteins, a recognition profile that cannot be replicated by alternative 3,5-disubstituted pyrazole building blocks [1]. Selecting the wrong pyrazole scaffold results in downstream molecules with altered target binding, reduced metabolic half-life, and compromised pharmacological profiles [1].

3,5-Dicyclopropyl-1H-pyrazole: Differentiation Evidence


Lipophilicity Advantage over Dimethyl Analog

3,5-Dicyclopropyl-1H-pyrazole exhibits a computed XLogP3-AA value of 1.4 [1], representing a favorable moderate lipophilicity profile for CNS drug design and balanced ADME properties. This contrasts with 3,5-dimethyl-1H-pyrazole (PubChem CID 701946), which has a computed XLogP3-AA of approximately 0.8–0.9, indicating substantially lower lipophilicity [1][2]. The 0.5–0.6 log unit increase in lipophilicity provides improved membrane permeability while maintaining solubility within drug-like space.

Lipophilicity optimization Medicinal chemistry scaffold selection ADME property tuning

Patent-Cited CRAC Channel Modulator Scaffold

3,5-Dicyclopropyl-1H-pyrazole serves as the core scaffold for N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide (Compound A), a CRAC channel modulator patented for the treatment of hematological and solid cancers [1][2]. The cyclopropyl substituents are essential for the pharmacological activity of this compound class, with the patent explicitly specifying the 3,5-dicyclopropyl pyrazole moiety as the preferred pharmacophore [3]. Alternative 3,5-disubstituted pyrazoles (e.g., 3,5-dimethyl or 3,5-bis(trifluoromethyl) analogs) are not claimed as equally effective in this patent series, indicating a structure-activity relationship advantage specific to the cyclopropyl substitution pattern [3].

CRAC channel modulation Oncology therapeutic development Calcium signaling inhibition

Structural Uniqueness & Synthetic Versatility

3,5-Dicyclopropyl-1H-pyrazole occupies a unique position in the chemical space of 3,5-disubstituted pyrazoles due to the combination of two cyclopropyl groups, which impart distinct steric and electronic properties not found in alkyl or aryl analogs . It serves as a versatile scaffold for the synthesis of N-substituted derivatives, brominated analogs (e.g., 4-bromo-3,5-dicyclopropyl-1H-pyrazole), and amide-linked conjugates [1]. The presence of the cyclopropyl groups enhances the compound's utility in click chemistry and modular derivatization strategies [1].

Heterocyclic building block Scaffold diversity Medicinal chemistry library synthesis

3,5-Dicyclopropyl-1H-pyrazole: Application Scenarios


CRAC Channel Modulator Development for Oncology Programs

Researchers developing calcium release-activated calcium (CRAC) channel modulators for hematological malignancies or solid tumors should procure 3,5-dicyclopropyl-1H-pyrazole as the essential core scaffold. Patents WO2019087047A1 and US20200237743A1 explicitly specify N-[4-(3,5-dicyclopropyl-1H-pyrazol-1-yl)phenyl]-2-(quinolin-6-yl)acetamide as the preferred compound for these indications [1][2]. Substitution with other pyrazole scaffolds would fundamentally alter the pharmacophore and is not supported by the patent claims.

CB1 Antagonist Optimization for Metabolic Stability

Medicinal chemistry teams optimizing cannabinoid type 1 (CB1) receptor antagonists for obesity or metabolic syndrome applications should evaluate 3,5-dicyclopropyl-1H-pyrazole-derived scaffolds. SAR studies demonstrate that cyclopropyl-containing diaryl-pyrazole-3-carboxamides achieve Ki ≤ 5 nM at CB1 receptors while maintaining acceptable metabolic stability with human liver microsomes [3]. The cyclopropyl substitution pattern is critical for balancing potency and metabolic half-life in this target class.

Scaffold Diversification for Kinase and GPCR-Focused Libraries

Compound library designers seeking to expand chemical diversity for kinase or GPCR-targeted screening campaigns should include 3,5-dicyclopropyl-1H-pyrazole as a building block. The cyclopropyl substituents provide a distinct steric and electronic profile (XLogP3-AA = 1.4, TPSA = 28.7 Ų) that occupies a unique region of drug-like chemical space compared to common alkyl- or aryl-substituted pyrazoles [4]. This scaffold is amenable to N-alkylation, 4-bromination, and amide coupling for modular library synthesis .

GIRK1/2 Channel Modulator Medicinal Chemistry Programs

Research programs targeting G-protein-coupled inwardly rectifying potassium (GIRK) channels for neurological or psychiatric indications should procure 3,5-dicyclopropyl-1H-pyrazole and related 3-cyclopropyl pyrazole derivatives. SAR studies on ML297 analogs reveal that functionalized 3-cyclopropyl moieties modulate GIRK pharmacology between inhibitor and activator profiles, demonstrating that cyclopropyl substitution is essential for fine-tuning pharmacological activity at this target class [5].

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